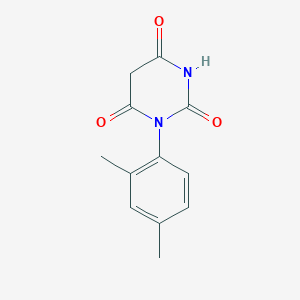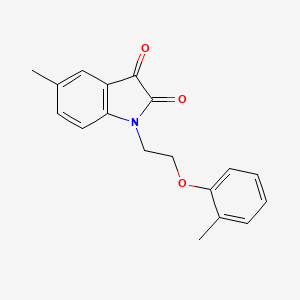![molecular formula C22H26N4O2S B2406721 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1234941-44-6](/img/structure/B2406721.png)
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine, often in the presence of a base such as potassium carbonate, to form the piperazinyl-benzimidazole intermediate.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride derivative of 5,6,7,8-tetrahydronaphthalene, typically in the presence of a base like triethylamine.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding the corresponding amine and sulfonic acid.
Aplicaciones Científicas De Investigación
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can be compared with similar compounds such as:
1-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: This compound has a phenyl group instead of the tetrahydronaphthalene group, which may affect its binding affinity and biological activity.
1-methyl-2-(4-(benzylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The presence of a benzyl group can influence the compound’s solubility and pharmacokinetic properties.
1-methyl-2-(4-(naphthylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The naphthyl group provides a different steric and electronic environment, potentially altering the compound’s reactivity and interactions.
Propiedades
IUPAC Name |
1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-24-21-9-5-4-8-20(21)23-22(24)25-12-14-26(15-13-25)29(27,28)19-11-10-17-6-2-3-7-18(17)16-19/h4-5,8-11,16H,2-3,6-7,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWDRMYOAFKOTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
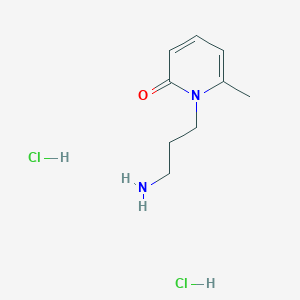
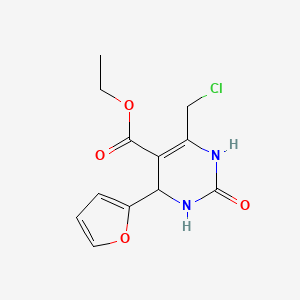
![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)


![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406647.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)
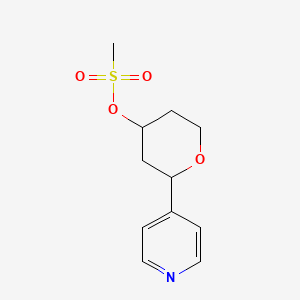
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)
